N-methyl-4-(methylamino)butanamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorption bands at:
Mass Spectrometry
- HRMS (ESI+) : m/z 130.11 [M – Cl]⁺ (calculated for C₆H₁₄N₂O).
- Chloride ion (³⁵Cl) confirmed via isotopic pattern.
Computational Chemistry Studies
Density functional theory (DFT) simulations predict the following:
- Optimized Geometry : The molecule adopts an extended conformation to minimize steric clashes between methyl groups.
- Charge Distribution : Positive charge localizes on the protonated amine, while the amide oxygen carries partial negative charge.
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
Table 2: DFT-Derived Bond Lengths
| Bond | Length (Å) |
|---|---|
| C=O (amide) | 1.23 |
| N–H (amine) | 1.02 |
| C–N (backbone) | 1.45 |
Tautomerism and Conformational Dynamics
Tautomerism
The compound exists predominantly in the amide form due to resonance stabilization of the carbonyl group. Protonation of the amine precludes tautomerization to an enol configuration.
Conformational Dynamics
- Rotational Barriers : ~8 kJ/mol for C–N bond rotation in the amide group.
- Solvent Effects : Water stabilizes the zwitterionic form via hydrogen bonding, reducing conformational flexibility.
Table 3: Dominant Conformers
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| Extended | 0.0 |
| Folded | 12.4 |
Properties
IUPAC Name |
N-methyl-4-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJCCMTOONXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylamino)butanamide hydrochloride typically involves the reaction of N-methyl-4-(methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary and secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-methyl-4-(methylamino)butanoic acid.
Reduction: Formation of N-methyl-4-(methylamino)butanamine.
Substitution: Formation of various substituted amides and esters.
Scientific Research Applications
Scientific Research Applications
N-methyl-4-(methylamino)butanamide hydrochloride has diverse applications across several domains:
Chemistry
- Used as a reagent in organic synthesis.
- Serves as a building block for more complex molecules.
Biology
- Investigated in studies related to enzyme inhibition and protein interactions.
- Explores its role in modulating biological pathways.
Medicine
- Potential therapeutic agent in drug development.
- Investigated for its anti-cancer and anti-inflammatory properties.
Industry
- Utilized in the production of pharmaceuticals and fine chemicals.
Pharmacological Applications
The pharmacological effects of this compound suggest several therapeutic uses:
- Anti-Cancer Therapy : Its ability to inhibit MMP9 indicates potential for developing therapies aimed at preventing metastasis.
- Anti-Inflammatory Agents : Modulation of inflammatory pathways suggests applications in treating inflammatory diseases.
Cancer Research
A study demonstrated that the inhibition of MMP9 by this compound resulted in decreased migratory potential of cancer cells in vitro, suggesting its utility as a therapeutic agent to reduce metastasis.
Inflammation Models
In models of airway inflammation, reduced MMP9 activity correlated with enhanced cytokine secretion, indicating the compound's role in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between N-methyl-4-(methylamino)butanamide hydrochloride and its analogs:
*Calculated based on molecular formula.
Structural and Functional Analysis
- Amide vs. Carboxylic Acid/Ester Groups: The amide group in N-methyl-4-(methylamino)butanamide HCl confers greater hydrolytic stability compared to esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl) or carboxylic acids (e.g., 4-(dimethylamino)butanoic acid HCl). This stability may extend its half-life in biological systems .
- The cyclobutane ring in the cyclobutanecarboxylate analog introduces steric constraints, which could affect binding to biological targets .
Hydrochloride Salt : All compounds are hydrochloride salts, improving aqueous solubility and bioavailability. This is critical for pharmaceutical applications, as seen in phenylephrine hydrochloride () and sertraline hydrochloride ().
Biological Activity
N-methyl-4-(methylamino)butanamide hydrochloride, also known as 4-(methylamino)butanamide hydrochloride, is a synthetic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research studies.
- Molecular Formula : C₆H₁₅ClN₂O
- Molecular Weight : 166.65 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in water
This compound features an amide functional group, which is crucial for its biological activity. It is synthesized through the reaction of N-methyl-4-(methylamino)butanoic acid with hydrochloric acid under controlled conditions to maximize purity and yield.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to influence various biological pathways, including:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, modulating their activity and impacting metabolic processes.
- Receptor Interaction : The compound interacts with receptor sites, affecting signal transduction pathways that are critical in various physiological responses.
The compound's mechanism involves both covalent and non-covalent interactions that can alter enzyme conformation or inhibit receptor activation.
Enzyme Interactions
Research indicates that this compound can modulate the activity of matrix metalloproteinases (MMPs), particularly MMP9, which plays a crucial role in tumorigenesis and inflammation. Studies have demonstrated that this compound can inhibit MMP9 activity, thereby influencing cancer cell migration and invasion .
Case Studies
- Cancer Research : A study demonstrated that the inhibition of MMP9 by this compound resulted in decreased migratory potential of cancer cells in vitro. This suggests its potential as a therapeutic agent in cancer treatment by reducing metastasis .
- Inflammation Models : In models of airway inflammation, the reduction of MMP9 activity was associated with enhanced cytokine secretion, indicating that this compound may also play a role in modulating inflammatory responses .
Pharmacological Applications
The pharmacological effects of this compound make it a candidate for several therapeutic applications:
- Anti-Cancer Therapy : Due to its ability to inhibit MMP9, there is potential for this compound in developing anti-cancer therapies aimed at preventing metastasis.
- Anti-Inflammatory Agents : Its role in modulating inflammatory pathways suggests possible applications in treating inflammatory diseases.
Comparative Analysis
The following table summarizes the comparison between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-methyl-4-(methylamino)butanoic acid | C₆H₁₃N₂O₂ | Contains a carboxylic acid functional group |
| N-methyl-4-(methylamino)butanamine | C₆H₁₅N₂ | Lacks the amide functional group |
| 4-(Methylamino)butanoic acid hydrochloride | C₄H₉ClN₂O₂ | Simpler structure with fewer carbon atoms |
This compound stands out due to its specific structure that allows for versatile interactions with biological targets, enhancing its utility in both research and industrial applications.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing N-methyl-4-(methylamino)butanamide hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, intermediates like methyl 4-aminobutyrate hydrochloride (structurally analogous) can undergo methylation using methylamine under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions. Purification via recrystallization in ethanol or methanol is critical to achieve >99% purity. Impurity profiles should be monitored using HPLC with UV detection at 220–270 nm .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction pH | 7–9 |
| Temperature | 40–60°C |
| Solvent | Ethanol/Methanol |
| Purification Method | Recrystallization |
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) is widely used. Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation) to confirm no co-elution with degradation products. Linearity (R² > 0.999) across 50–150% of the target concentration and recovery rates (98–102%) should be established .
- Example Chromatographic Conditions :
| Column | Mobile Phase | Flow Rate | Detection Wavelength |
|---|---|---|---|
| C18 | 65:35 Acetonitrile:0.1% H₃PO₄ | 1.0 mL/min | 273 nm |
Q. What stability-indicating assays are suitable for studying hydrolytic degradation of this compound?
- Methodological Answer : Accelerated stability studies in aqueous buffers (pH 1–9) at 40–60°C for 14–30 days can identify degradation pathways. Use LC-MS to characterize degradation products (e.g., free amine or ester hydrolysis byproducts). For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor changes via spectrophotometry .
Advanced Research Questions
Q. How can computational modeling predict the solubility and bioavailability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations estimate logP (partition coefficient) and polar surface area to predict solubility. Molecular dynamics simulations in simulated intestinal fluid (e.g., FaSSIF) model dissolution behavior. Validate predictions experimentally via shake-flask solubility tests across pH 1.2–7.4 .
- Computational Data :
| Property | Predicted Value |
|---|---|
| logP | 1.2–1.8 |
| Polar Surface Area | 60–70 Ų |
| Hydrogen Bond Donors | 2 |
Q. What strategies resolve discrepancies in reported impurity profiles of this compound?
- Methodological Answer : Cross-validate impurity identification using orthogonal techniques (e.g., HPLC-DAD vs. LC-MS). Synthesize suspected impurities (e.g., des-methyl analogs or hydrolyzed byproducts) as reference standards. For example, butanamide-related impurities (e.g., N-acetyl derivatives) can be synthesized via acetylation of the primary amine and characterized via NMR .
- Common Impurities :
| Impurity | Source |
|---|---|
| Des-methyl analog | Incomplete methylation |
| Hydrolyzed ester | Acidic/basic conditions |
Q. How does chirality impact the pharmacological activity of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis resolves enantiomers. Compare in vitro activity (e.g., receptor binding assays) of isolated enantiomers. For example, the (R)-enantiomer may exhibit higher potency due to steric compatibility with target receptors, as seen in analogous compounds like sertraline .
Q. What advanced spectroscopic techniques elucidate hydrogen-bonding interactions in the crystal lattice of this compound?
- Methodological Answer : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N–H···Cl interactions). Solid-state NMR (¹³C CP/MAS) confirms molecular packing. Computational lattice energy calculations (e.g., PIXEL method) quantify interaction strengths .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
